

An In-depth Technical Guide to a Key Oxazolidinone Intermediate

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Compound of Interest

Compound Name: 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine
CAS No.: 1247391-94-1
Cat. No.: B1527272

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A Note on the Target Compound: Initial searches for a PubChem entry and associated literature for "**3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine**" did not yield a corresponding record. This suggests the compound is not widely documented in public chemical databases. However, a structurally related and pharmaceutically significant compound, (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, is well-characterized and serves as a critical intermediate in drug development.

This guide will focus on this latter compound, CAS 444335-16-4, providing an in-depth technical overview for researchers, scientists, and drug development professionals. The structural distinction is critical: the requested molecule specifies a 1,2-oxazole (isoxazole) ring with a primary amine, whereas the subject of this guide is a 1,3-oxazolidin-2-one with a hydroxymethyl group.

Technical Guide: (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

This document provides a comprehensive scientific overview of (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, a chiral building block essential for the synthesis of advanced pharmaceutical agents. We will explore its chemical identity, synthesis, analytical characterization, and its pivotal role in medicinal chemistry.

Compound Identity and Physicochemical Properties

(5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a halogenated aromatic oxazolidinone.[1] The "(5R)" designation is crucial, as the specific stereochemistry at this position dictates its utility in asymmetric synthesis and its efficacy in forming the final active pharmaceutical ingredient (API).[1] The presence of both bromine and fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and potential for metabolic stability in a final drug product.[1]

Table 1: Physicochemical and Computed Properties

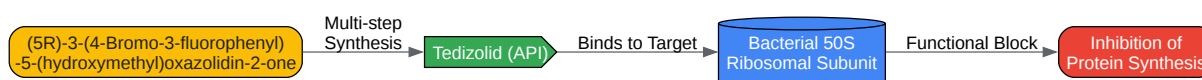
Property	Value	Source
CAS Number	444335-16-4	[2]
Molecular Formula	C ₁₀ H ₉ BrFNO ₃	[2]
Molecular Weight	290.09 g/mol	[2]
IUPAC Name	(5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one	[2]
Appearance	White to yellow solid	[3]
Storage	Refrigerator (2-8°C), sealed in dry conditions	[3][4]
XLogP3 (Computed)	1.6	[2]
SMILES	C1CO	[2]

| InChIKey | UGBKYDASQNOIHP-SSDOTTSWSA-N |[2] |

Strategic Importance in Drug Development

This oxazolidinone is most notably a key intermediate in the synthesis of Tedizolid.[5] Tedizolid is a second-generation oxazolidinone antibiotic used for treating acute bacterial skin and skin structure infections (ABSSSI), including those caused by methicillin-resistant *Staphylococcus aureus* (MRSA).

The core structure of this intermediate provides the necessary stereochemistry and the substituted phenyl ring that ultimately binds to the bacterial 50S ribosomal subunit, inhibiting protein synthesis.[6] Therefore, the purity and correct chirality of this building block are paramount to the safety and efficacy of the final drug.



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Caption: Role as a key intermediate for the antibiotic Tedizolid.

Synthesis and Mechanistic Considerations

The synthesis of (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one requires precise control of stereochemistry. One effective and scalable method involves the reaction of a carbamate with an enantiopure glycidyl derivative.

This protocol is adapted from established procedures for synthesizing chiral oxazolidinones.[7] The choice of a strong, non-nucleophilic base like lithium tert-butoxide is critical to deprotonate the carbamate nitrogen, facilitating its attack on the epoxide ring of glycidyl butyrate without competing side reactions.

Step 1: Carbamate Deprotonation and Epoxide Opening

- Dissolve phenylmethyl N-(4-bromo-3-fluorophenyl)formate (1.0 eq) in a mixed solvent system of tetrahydrofuran (THF) and dimethylformamide (DMF). The combination of a less polar ether (THF) and a polar aprotic solvent (DMF) ensures solubility of both the starting material and the charged intermediates.

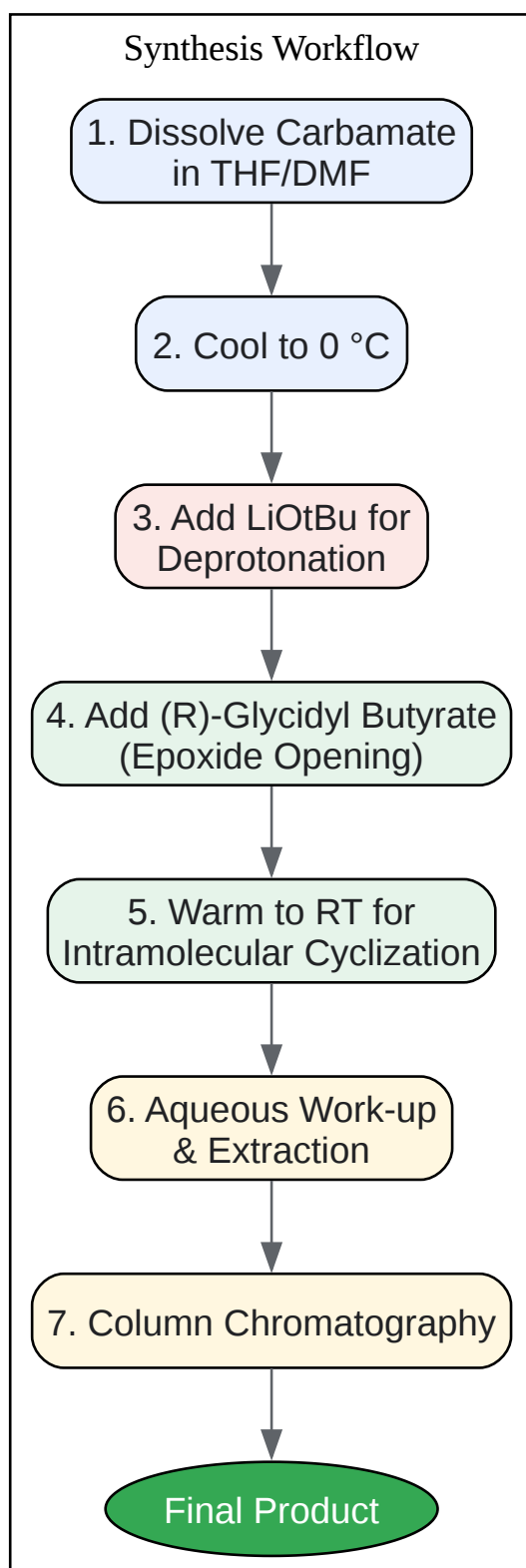
- Cool the solution to 0 °C in an ice bath. This temperature control is essential to manage the exothermicity of the deprotonation and prevent side reactions.
- Slowly add lithium tert-butoxide (1.3 eq) to the solution. The excess base ensures complete deprotonation of the carbamate.
- After stirring for 15-20 minutes, add (R)-glycidyl butyrate (1.1 eq) dropwise, maintaining the temperature at 0 °C. The (R)-stereochemistry of the glycidyl derivative directly translates to the desired (5R)-stereochemistry of the product. The butyrate is a good leaving group upon cyclization.

Step 2: Intramolecular Cyclization and Work-up

- Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours to ensure the intramolecular cyclization to the oxazolidinone ring is complete.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Perform an aqueous work-up by extracting the product into ethyl acetate. Wash the organic layer sequentially with water and brine to remove residual DMF and inorganic salts.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

- Purify the crude product via silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymeth)oxazolidin-2-one as a white solid.[7]



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Caption: Key steps in the synthesis of the target oxazolidinone.

Quality Control and Analytical Characterization

Ensuring the chemical and enantiomeric purity of this intermediate is non-negotiable for its use in API synthesis. Process-related impurities can arise from incomplete cyclization, epimerization, or side reactions like debromination.[5] A multi-pronged analytical approach is therefore required.

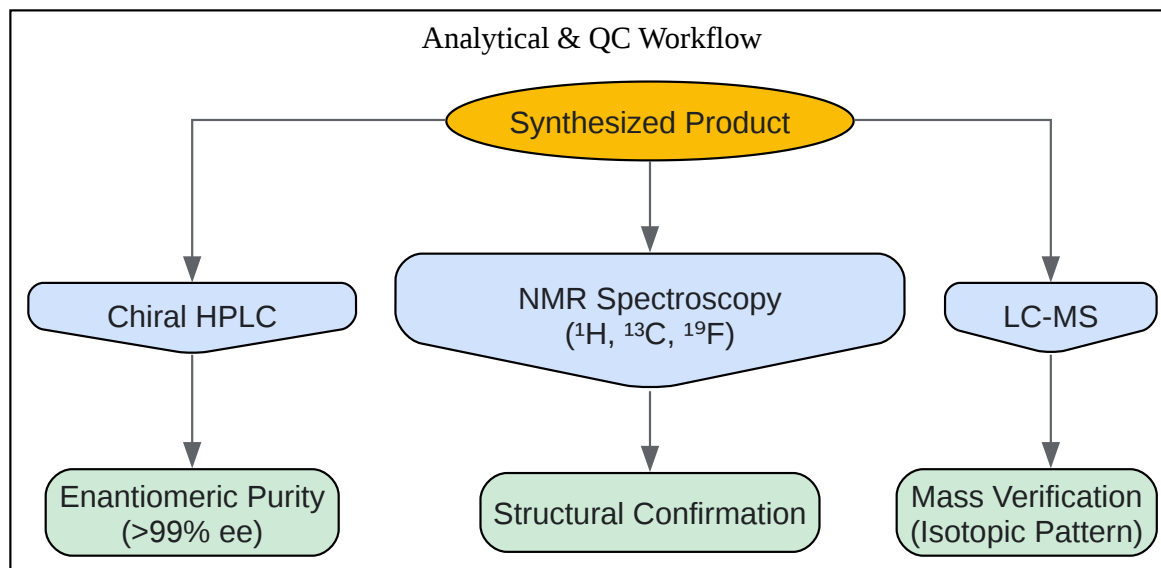
The primary goal is to separate and quantify the desired (5R)-enantiomer from its undesired (5S)-enantiomer. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds.[8]

- Instrumentation: HPLC system with a UV detector.
- Column: A polysaccharide-based chiral column (e.g., Lux Amylose-1 or Lux Cellulose-1). The selection of the CSP is the most critical parameter, as its chiral pockets will differentially interact with the two enantiomers.
- Mobile Phase: Polar organic mode using acetonitrile (ACN) or a combination of hexane and isopropanol (IPA). A typical starting condition is 90:10 Hexane:IPA.
- Flow Rate: 1.0 mL/min.
- Temperature: 25 °C.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a compatible solvent like methanol.
- Analysis: Inject the sample. The separation of enantiomers allows for the calculation of enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers. The standard for pharmaceutical intermediates is typically >99% ee.

NMR provides unambiguous structural confirmation and can detect impurities.

- Instrumentation: 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

- ^1H NMR: The proton spectrum should confirm all expected signals. For this compound, characteristic signals include the aromatic protons (doublets and multiplets between 7.0-7.6 ppm), the diastereotopic protons of the oxazolidinone ring, and the hydroxymethyl group protons.[7] A representative spectrum shows signals around δ 7.53 (m, 2H), 7.15 (dd, 1H), 4.77 (m, 1H), 4.00 (m, 3H), and 3.77 (m, 1H).[7]
- ^{13}C NMR: Confirms the carbon skeleton, including the critical carbonyl carbon of the oxazolidinone ring (typically >150 ppm).
- ^{19}F NMR: A single resonance confirms the presence and chemical environment of the fluorine atom on the phenyl ring.
- Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF).
- Method: A standard reversed-phase C18 column with a gradient of acetonitrile in water (often with 0.1% formic acid) is typically used.
- Analysis: The mass spectrometer provides the exact mass of the parent ion, confirming the molecular formula. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will be visible in the mass spectrum, providing definitive evidence of its presence.



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Caption: Orthogonal analytical methods for quality control.

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